N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide” is a synthetic organic compound that belongs to the class of thiadiazole and tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves the coupling of the thiadiazole and tetrazole rings with an acetamide linker. This can be achieved through a condensation reaction using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Agriculture: It could be used as a pesticide or herbicide due to its potential biological activity.
Materials Science: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide” would depend on its specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide
Uniqueness
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C14H15N7OS |
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Molecular Weight |
329.38 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C14H15N7OS/c1-3-12-16-18-14(23-12)15-11(22)8-21-19-13(17-20-21)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,18,22) |
InChI Key |
NFEHDCNAYZWWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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